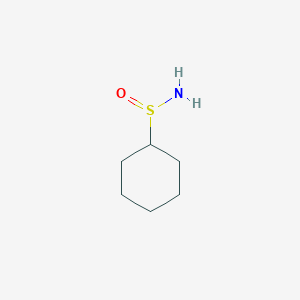![molecular formula C6H3ClN2O3S B15253279 5-Chloro-2H,3H-1lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione](/img/structure/B15253279.png)
5-Chloro-2H,3H-1lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2H,3H-1lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione is a heterocyclic compound that belongs to the thiazolo[4,5-b]pyridine family This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, with a chlorine atom at the 5-position and three oxo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2H,3H-1lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with chloroacetic acid and sulfur, followed by oxidation to introduce the oxo groups . The reaction conditions often require the use of solvents such as ethanol and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2H,3H-1lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo groups.
Substitution: The chlorine atom at the 5-position can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, enhancing the compound’s versatility for various applications .
Scientific Research Applications
5-Chloro-2H,3H-1lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione has several scientific research applications:
Medicinal Chemistry: It has been investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: Its stability and electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 5-Chloro-2H,3H-1lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved . The pathways affected by these interactions include those related to cell proliferation, apoptosis, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
2H,3H-1lambda6-[1,2]thiazolo[5,4-b]pyridine-1,1,3-trione: Similar in structure but with different substitution patterns.
1,1,3-trioxo-2H,3H-1lambda6-[1,2]thiazolo[4,5-b]pyridine-6-carboxylic acid: Contains a carboxylic acid group, offering different reactivity and applications.
Uniqueness
5-Chloro-2H,3H-1lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione is unique due to the presence of the chlorine atom at the 5-position, which can significantly influence its chemical reactivity and biological activity. This substitution can enhance the compound’s ability to interact with specific molecular targets, making it a valuable candidate for drug development and other applications .
Properties
Molecular Formula |
C6H3ClN2O3S |
|---|---|
Molecular Weight |
218.62 g/mol |
IUPAC Name |
5-chloro-1,1-dioxo-[1,2]thiazolo[4,5-b]pyridin-3-one |
InChI |
InChI=1S/C6H3ClN2O3S/c7-4-2-1-3-5(8-4)6(10)9-13(3,11)12/h1-2H,(H,9,10) |
InChI Key |
LSIFKEKIWAHDEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1S(=O)(=O)NC2=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


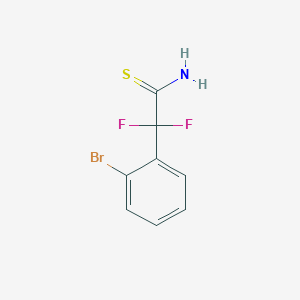
![[(3,4-Difluorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B15253208.png)
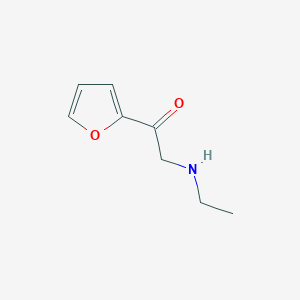

![5-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,3-thiadiazole](/img/structure/B15253221.png)
amine](/img/structure/B15253233.png)
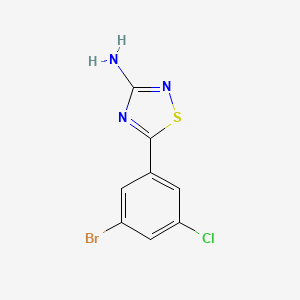
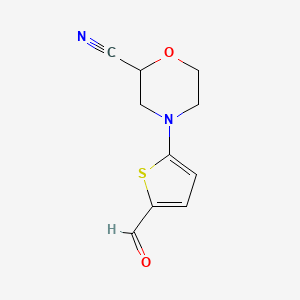
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(isoquinolin-5-yl)propanoic acid](/img/structure/B15253250.png)
![4-[2-(Chloromethyl)butyl]-1,3-thiazole](/img/structure/B15253257.png)
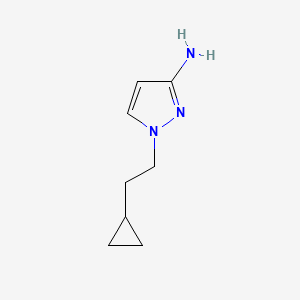
![1-[1-(Aminomethyl)cyclopropyl]pent-3-yn-1-one](/img/structure/B15253263.png)
